Cas no 1778589-40-4 (ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate)

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate
- AKOS040799766
- EN300-1453994
- F1911-4245
- 1778589-40-4
-
- インチ: 1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3
- InChIKey: DLBUWPDUZNKAIB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CNCC1C1C=CC=C(C=1)OC)=O
計算された属性
- 精确分子量: 249.13649347g/mol
- 同位素质量: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 1.5
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453994-10.0g |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 95.0% | 10.0g |
$3007.0 | 2025-02-21 | |
Enamine | EN300-1453994-5.0g |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 95.0% | 5.0g |
$2028.0 | 2025-02-21 | |
Enamine | EN300-1453994-250mg |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 250mg |
$642.0 | 2023-09-29 | ||
Enamine | EN300-1453994-1000mg |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 1000mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1453994-100mg |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1453994-10000mg |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 10000mg |
$3007.0 | 2023-09-29 | ||
Enamine | EN300-1453994-0.5g |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 95.0% | 0.5g |
$671.0 | 2025-02-21 | |
Enamine | EN300-1453994-0.05g |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 95.0% | 0.05g |
$587.0 | 2025-02-21 | |
Enamine | EN300-1453994-2500mg |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 2500mg |
$1370.0 | 2023-09-29 | ||
Enamine | EN300-1453994-50mg |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |
1778589-40-4 | 50mg |
$587.0 | 2023-09-29 |
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylateに関する追加情報
Ethyl 4-(3-Methoxyphenyl)Pyrrolidine-3-Carboxylate: A Comprehensive Overview
Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate, identified by the CAS number 1778589-40-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their diverse applications in drug design and material science. The structure of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate features a pyrrolidine ring substituted with a methoxyphenyl group at the 4-position and an ethoxycarbonyl group at the 3-position. These substituents contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery, particularly due to their ability to modulate various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate exhibits promising anti-inflammatory properties. The methoxy group at the para position of the phenyl ring plays a crucial role in enhancing the compound's bioavailability and stability, making it a valuable candidate for further preclinical studies.
The synthesis of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding pyrrolidine intermediate. This is followed by nucleophilic substitution or coupling reactions to introduce the methoxyphenyl and ethoxycarbonyl groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity.
In terms of applications, ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has shown potential in several areas. Its ability to act as a chiral auxiliary in organic synthesis has been explored in recent research, where it was used to facilitate the construction of complex molecular architectures with high enantioselectivity. Additionally, this compound has been investigated as a precursor for bioactive molecules, including kinase inhibitors and GPCR modulators.
From an environmental perspective, the ecological impact of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has been a subject of recent concern. Studies conducted under eco-toxicological frameworks have indicated that while this compound exhibits moderate toxicity towards aquatic organisms, its degradation pathways are efficient under aerobic conditions. This suggests that proper waste management practices can mitigate its environmental footprint.
Looking ahead, ongoing research is focused on optimizing the synthesis and functionalization of ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate to enhance its utility in various fields. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic potential, particularly in areas such as oncology and neurodegenerative diseases.
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